Balteatide

Antimicrobial Peptides Structure-Activity Relationship Candida albicans

Balteatide is a C-terminally amidated decapeptide (LRPAILVRIKamide) with a unique functional profile: a single Ile⁹→Thr substitution confers selective antifungal activity (C. albicans MIC 27 µM, 32 mg/L) while completely abolishing the myotropic effects seen in its 90%-identical analog sauvatide. This clean pharmacological separation—potent anti-Candida activity with negligible hemolysis (<8% at 512 mg/L) and no smooth muscle contraction—makes balteatide the definitive choice for antifungal mechanism-of-action studies and SAR-driven optimization of AMP scaffolds.

Molecular Formula C55H104N18O10
Molecular Weight 1177.5 g/mol
Cat. No. B15561960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBalteatide
Molecular FormulaC55H104N18O10
Molecular Weight1177.5 g/mol
Structural Identifiers
InChIInChI=1S/C55H104N18O10/c1-12-32(9)42(71-45(75)34(11)65-49(79)40-22-18-26-73(40)53(83)38(21-17-25-64-55(61)62)68-46(76)35(57)27-29(3)4)52(82)69-39(28-30(5)6)48(78)70-41(31(7)8)50(80)67-37(20-16-24-63-54(59)60)47(77)72-43(33(10)13-2)51(81)66-36(44(58)74)19-14-15-23-56/h29-43H,12-28,56-57H2,1-11H3,(H2,58,74)(H,65,79)(H,66,81)(H,67,80)(H,68,76)(H,69,82)(H,70,78)(H,71,75)(H,72,77)(H4,59,60,63)(H4,61,62,64)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1
InChIKeyDIOOMUJKASIMAD-SIQBQBGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Balteatide Antimicrobial Peptide: Core Identity, CAS 1630816-52-2, and Baseline Procurement Profile


Balteatide (CAS 1630816-52-2) is a C-terminally amidated decapeptide (sequence: LRPAILVRIKamide; molecular weight: 1177.53 g/mol) isolated from the skin secretion of the Peruvian purple-sided leaf frog, Phyllomedusa baltea [1]. It belongs to the amphibian antimicrobial peptide (AMP) class and exhibits differential activity against Gram-positive Staphylococcus aureus (MIC=435 μM), Gram-negative Escherichia coli (MIC=109 μM), and the yeast Candida albicans (MIC=27 μM) [2]. Balteatide displays 90% sequence identity with sauvatide, a myotropic peptide from Phyllomedusa sauvagei, differing by only a single amino acid at position 9 (Ile in balteatide versus Thr in sauvatide) [3].

Why Balteatide Cannot Be Replaced by Generic Frog Skin AMPs or Sauvatide in Targeted Procurement


Generic substitution with other phyllomedusine frog skin AMPs or even its 90% identical analog sauvatide is scientifically unsound due to a radical functional dichotomy arising from a single amino acid substitution at position 9. Balteatide's isoleucine (Ile) at position 9 confers selective antimicrobial activity, whereas sauvatide's threonine (Thr) at the same position completely ablates antimicrobial efficacy (C. albicans MIC: 27 μM for balteatide vs. 439 μM for sauvatide) while conferring potent myotropic activity (EC50=4.7 nM) that balteatide entirely lacks [1]. Furthermore, balteatide's atypical potency against C. albicans (MIC=27 μM, 32 mg/L) contrasts with the general antibacterial bias of related phyllomedusine AMPs, rendering cross-class substitution inadequate for antifungal-focused research [2].

Quantitative Differential Evidence for Balteatide Against Key Comparators: A Procurement and Selection Guide


Balteatide vs. Sauvatide: Single Amino Acid Substitution Drives a 16-Fold Difference in Anti-Candida Activity and Complete Activity Swap

In a direct head-to-head comparison, balteatide and sauvatide were tested under identical broth microdilution conditions. Balteatide exhibited an MIC of 27 μM against Candida albicans, while sauvatide required 439 μM to achieve the same effect—a 16-fold reduction in potency for sauvatide [1]. This difference is attributed to a single Ile/Thr substitution at position 9. In a parallel rat urinary bladder smooth muscle bioassay, sauvatide contracted the tissue with an EC50 of 4.7 nM, whereas balteatide showed no activity up to 10 μM, demonstrating a complete functional inversion [1].

Antimicrobial Peptides Structure-Activity Relationship Candida albicans

Balteatide Myotropic Inactivity vs. Sauvatide's Potent Smooth Muscle Contraction: A Critical Safety and Target-Selectivity Differentiator

In a direct comparative ex vivo bioassay using rat urinary bladder smooth muscle strips, sauvatide induced potent, concentration-dependent contractions with an EC50 of 4.7 nM (4.7 × 10⁻⁹ M). In stark contrast, balteatide was completely inactive in the same preparation at concentrations up to 10 μM (1 × 10⁻⁵ M), representing a >2,100-fold window of inactivity [1].

Myotropic Activity Smooth Muscle Pharmacology Off-Target Effects

Balteatide's Atypical Potency Against C. albicans Differentiates It from Other Phyllomedusine Frog Skin AMPs

Balteatide's antimicrobial profile is quantitatively distinct from the typical phyllomedusine frog skin AMPs, which generally exhibit their highest potency against Gram-positive or Gram-negative bacteria. Balteatide is most potent against the yeast C. albicans, with an MIC of 27 μM (32 mg/L), compared to 435 μM against S. aureus and 109 μM against E. coli [1]. This represents a 4-fold higher potency against the fungus compared to E. coli and a 16-fold higher potency compared to S. aureus.

Antifungal Peptides Amphibian AMPs Species Selectivity

Balteatide Lacks Hemolytic Activity at Therapeutic Concentrations, a Key Safety Advantage Over Many AMPs

Balteatide was tested in a hemolytic activity assay using a 2% (v/v) suspension of washed human red blood cells. At the highest concentration tested (512 mg/L), balteatide exhibited less than 8% hemolysis. At its effective MICs for E. coli (128 mg/L) and C. albicans (32 mg/L), hemolysis was negligible [1]. This contrasts with many AMPs, such as melittin, which are known for significant hemolytic side effects.

Hemolytic Activity Cytotoxicity Therapeutic Index

Balteatide Analog [K]1-Balteatide-NH2 Demonstrates Enhanced Antimicrobial Activity, Validating Balteatide as a Parent Scaffold

In a study evaluating Balteatide analogs with single lysine and alanine substitutions, the analog [K]1-Balteatide-NH2 was identified as a potent antimicrobial agent capable of overcoming microbial resistance [1]. While direct MIC data for the analog are not provided in the abstract, the study confirms that modifications to the balteatide scaffold yield enhanced activity, validating balteatide's utility as a parent compound for rational design.

Peptide Analog Antimicrobial Resistance Structure Optimization

Balteatide's C-Terminal Amidation Confers Enhanced Membrane Interaction and Proteolytic Stability

Balteatide is C-terminally amidated, a common feature in many AMPs that effectively removes a membrane-repelling negative charge and replaces it with a hydrophobic membrane-interacting group, thereby enhancing antimicrobial activity and proteolytic stability . While not directly compared to a non-amidated analog of balteatide, this modification is generally associated with increased potency and longer half-life in biological matrices compared to free acid counterparts.

Peptide Stability Membrane Interaction Post-Translational Modification

Optimal Research and Procurement Scenarios for Balteatide Based on Quantitative Evidence


Fungal Pathogen Research, Particularly Candida albicans Studies

Balteatide is optimally procured for studies focused on Candida albicans due to its 16-fold higher potency against this yeast compared to its closest analog sauvatide (MIC 27 μM vs. 439 μM) [1]. Its preferential antifungal activity over antibacterial activity (4-fold higher potency vs. E. coli, 16-fold higher vs. S. aureus) makes it a specialized tool for investigating AMP-fungal membrane interactions [1].

Structure-Activity Relationship (SAR) and Rational Peptide Design Campaigns

Balteatide serves as an ideal parent scaffold for SAR studies aimed at enhancing antimicrobial activity while eliminating off-target effects. The existence of analogs like [K]1-Balteatide-NH2 with improved activity validates its utility in medicinal chemistry optimization [2]. Its 90% sequence identity to sauvatide provides a natural structure-activity pair for dissecting the functional consequences of single amino acid substitutions [1].

Mechanistic Studies of AMP Selectivity Without Smooth Muscle Confounding

For researchers investigating the mechanism of action of antimicrobial peptides, balteatide's complete lack of myotropic activity at concentrations up to 10 μM, compared to sauvatide's potent EC50 of 4.7 nM, provides a clean pharmacological profile [1]. This eliminates smooth muscle contraction as a confounding variable in ex vivo and in vivo experiments.

Development of Low-Toxicity Antimicrobial Agents

Balteatide's negligible hemolytic activity (<8% at 512 mg/L) and lack of myotropic effects position it as a promising lead for developing antimicrobial agents with wider therapeutic indices compared to more toxic AMPs [1]. This is particularly relevant for topical or systemic antifungal applications.

Technical Documentation Hub

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